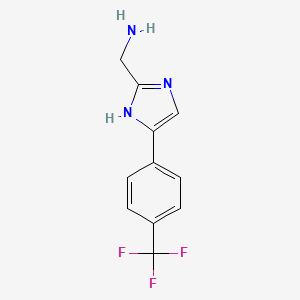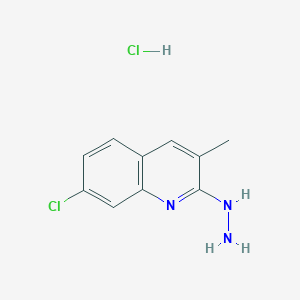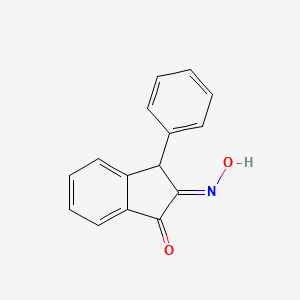![molecular formula C15H15FN2 B11872386 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 62933-29-3](/img/structure/B11872386.png)
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves the cyclization of an imine with acrylic acid, followed by reduction . The specific reaction conditions and reagents used can vary, but the general approach involves the formation of the indoloquinolizine core structure through a series of cyclization and reduction steps. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Comparison with Similar Compounds
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared with other indoloquinolizine derivatives, such as:
- 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity.
Properties
CAS No. |
62933-29-3 |
|---|---|
Molecular Formula |
C15H15FN2 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
9-fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15FN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
InChI Key |
PGEIIBNTUIUXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)



![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
